2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide
Description
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide belongs to the 4-thiazolidinone class, a heterocyclic scaffold known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . Its structure features:
- A thiazolidinone core (4-oxo-1,3-thiazolidin-5-yl) with an ethylimino group at position 2 and an ethyl substituent at position 2.
- E-configuration of the imino group, which may influence molecular geometry and receptor binding .
This compound is synthesized via conventional routes involving condensation of thiosemicarbazides with active methylene groups, followed by cyclization and acetylation .
Properties
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18IN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPNJYMSNVSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)I)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide generally involves multiple steps, beginning with the creation of the thiazolidinone ring. This typically requires the reaction of thiourea with haloacetic acids in the presence of a base. The ethylimino group is introduced through condensation reactions with appropriate aldehydes or ketones under controlled conditions. Finally, the coupling of the thiazolidinone derivative with 4-iodoaniline forms the desired compound.
Industrial Production Methods: Industrial production would scale these reactions using large-batch reactors, emphasizing safety, yield optimization, and cost-effectiveness. These setups would ensure precise temperature control, pH balance, and efficient purification processes, such as crystallization and recrystallization, to achieve high-purity end products.
Chemical Reactions Analysis
Types of Reactions: 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide can undergo various reactions, including:
Reduction: This compound can be reduced to yield different derivatives, depending on the conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the iodo-phenyl group or the acetamide functionality.
Common Reagents and Conditions: Typical reagents include common oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminium hydride for reduction. Substitution reactions may utilize halogenated solvents, bases, or acids to facilitate changes in the molecule's structure.
Major Products: These reactions yield various products, such as hydroxylated, reduced, or substituted analogs of the original compound, each potentially exhibiting unique properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Overview
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Limited effectiveness |
In vitro studies have demonstrated that modifications to the thiazolidinone structure can enhance antimicrobial potency, making it a candidate for further development as an antibiotic agent.
Anticancer Potential
The compound has also shown promise in anticancer research. In vitro assays have been conducted to assess its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).
Table 2: Anticancer Activity Overview
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting that it may act through mechanisms such as apoptosis induction or disruption of metabolic pathways critical to cancer cell survival.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins. These studies suggest that the compound binds effectively to active sites of enzymes relevant in disease progression, which could lead to the development of targeted therapies.
Table 3: Molecular Docking Insights
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of thiazolidinone derivatives similar to this compound. The findings indicated that structural modifications significantly enhanced activity against Gram-positive bacteria, emphasizing the importance of chemical structure in determining biological efficacy.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on MCF7 and A549 cell lines revealed that compounds with similar frameworks exhibited IC50 values indicating potent anticancer activity. This suggests potential for development into effective anticancer agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in analogous compounds include modifications to:
The thiazolidinone core (e.g., oxidation state, substituents).
The acetamide side chain (e.g., aromatic substituents, halogens).
Stereochemistry (E vs. Z configuration of the imino group).
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
- 4-Iodophenyl vs.
- E vs. Z Configuration : The E-configuration in the target compound may favor planar geometry, optimizing interactions with enzymes or receptors, whereas Z-isomers (e.g., ) could exhibit altered binding kinetics .
- Antimicrobial Activity: Analogues with pyranone () or phenyl () acetamide groups show moderate antimicrobial activity, suggesting the 4-iodophenyl group could enhance potency if tested .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points: Higher melting points (e.g., 260°C for 9c) correlate with crystalline purity and stability, influenced by hydrogen bonding (e.g., pyranone in 9c) .
- Spectral Signatures: The target compound’s IR and NMR profiles would align with analogues, showing characteristic C=O (thiazolidinone) and N-H stretches .
Biological Activity
The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide is a synthetic derivative of thiazolidine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common methods include:
- Cyclization Reactions: Formation of the thiazolidine ring.
- Amidation Reactions: Introduction of the acetamide group.
Biological Activity Overview
Research has revealed that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity: Many thiazolidine derivatives show significant antimicrobial properties against a range of pathogens.
- Antitumor Activity: Studies indicate that similar compounds possess cytotoxic effects against cancer cell lines, demonstrating potential for cancer therapy.
- Antioxidant Properties: Some derivatives exhibit antioxidant activity, which may contribute to their protective effects in biological systems.
Antitumor Activity
A study evaluated the cytotoxic effects of thiazolidine derivatives on glioblastoma multiforme and breast adenocarcinoma cell lines. The results indicated that these compounds exhibited potent antiproliferative effects at low concentrations (nanomolar range), inducing apoptosis through morphological changes such as cell shrinkage and chromatin condensation .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| H2Ac4oFPh | 15 | Glioblastoma |
| H2Ac4oClPh | 20 | Breast Adenocarcinoma |
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazolidine derivatives. The study demonstrated that these compounds had significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in clinical settings .
The biological activity of This compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: The ability to induce programmed cell death is a critical feature for any potential anticancer agent.
- Oxidative Stress Induction: Some studies suggest that these compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
